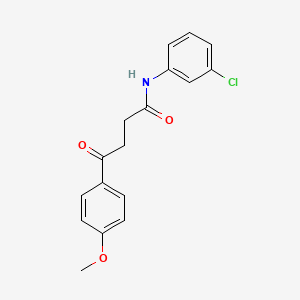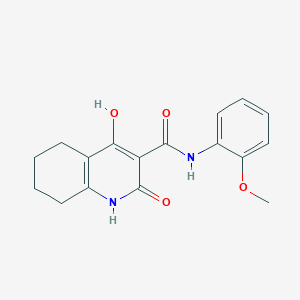
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロフェニル)-4-(4-メトキシフェニル)-4-オキソブタンアミドは、アミド類に属する有機化合物です。この化合物は、クロロフェニル基とメトキシフェニル基がブタンアミド骨格に結合していることを特徴としています。
2. 製法
合成経路と反応条件: N-(3-クロロフェニル)-4-(4-メトキシフェニル)-4-オキソブタンアミドの合成は、通常、3-クロロアニリンと4-メトキシベンゾイルクロリドをトリエチルアミンなどの塩基の存在下で反応させることによって行われます。反応は、ジクロロメタンなどの有機溶媒中、還流条件下で行われます。その後、生成物は再結晶またはカラムクロマトグラフィーによって精製されます。
工業生産方法: 工業規模では、この化合物の製造には、収率と純度を高めるために反応条件を最適化した同様の合成経路が用いられます。連続式反応器や自動システムの使用は、効率性とスケーラビリティを向上させることができます。
反応の種類:
酸化: この化合物は、特にメトキシ基で酸化反応を起こす可能性があり、対応するキノンが生成されます。
還元: ブタンアミド骨格のカルボニル基を還元すると、対応するアルコールが得られます。
置換: クロロフェニル基は、塩素原子が他の求核剤に置換される求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用います。
置換: アミンやチオールなどの求核剤を塩基の存在下で用います。
主な生成物:
酸化: キノンやその他の酸化誘導体。
還元: アルコールや還元アミド。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究における用途
N-(3-クロロフェニル)-4-(4-メトキシフェニル)-4-オキソブタンアミドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: 新しい治療薬の開発におけるリード化合物として探求されています。
産業: 特殊化学品や材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide typically involves the reaction of 3-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group in the butanamide backbone can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-(3-クロロフェニル)-4-(4-メトキシフェニル)-4-オキソブタンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節することができます。正確な経路と標的は、特定の用途と生物学的コンテキストによって異なります。たとえば、抗菌研究では、細菌酵素を阻害する可能性があり、がん研究では、細胞シグナル伝達経路を干渉する可能性があります。
類似化合物:
N-(3-クロロフェニル)-4-オキソブタンアミド: メトキシ基がなく、化学的性質と反応性が異なります。
N-(4-メトキシフェニル)-4-オキソブタンアミド: クロロフェニル基がなく、生物活性や用途が異なります。
N-(3-クロロフェニル)-4-(4-ヒドロキシフェニル)-4-オキソブタンアミド:
独自性: N-(3-クロロフェニル)-4-(4-メトキシフェニル)-4-オキソブタンアミドは、クロロフェニル基とメトキシフェニル基の組み合わせによって、独特の化学的および生物学的性質を持ちます。この組み合わせにより、分子標的と特異的に相互作用することが可能になり、さまざまな研究分野で貴重な化合物となっています。
類似化合物との比較
N-(3-chlorophenyl)-4-oxobutanamide: Lacks the methoxy group, leading to different chemical properties and reactivity.
N-(4-methoxyphenyl)-4-oxobutanamide: Lacks the chlorophenyl group, affecting its biological activity and applications.
N-(3-chlorophenyl)-4-(4-hydroxyphenyl)-4-oxobutanamide:
Uniqueness: N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is unique due to the combination of the chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
特性
分子式 |
C17H16ClNO3 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H16ClNO3/c1-22-15-7-5-12(6-8-15)16(20)9-10-17(21)19-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21) |
InChIキー |
DAZGDFFQMIYPJI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
溶解性 |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11207297.png)




![1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207316.png)
![N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207324.png)
![N-(3-fluorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11207328.png)
![7-(4-bromophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11207338.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B11207347.png)

![2-(3-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11207361.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11207371.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B11207375.png)
